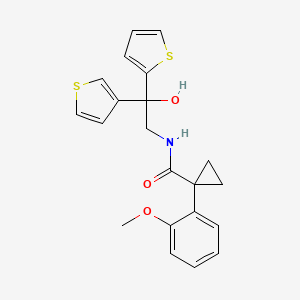
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H21NO3S2 and its molecular weight is 399.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, also referred to by its CAS number 1251577-29-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is C13H14N2O3S2, with a molecular weight of 310.4 g/mol. The structure features a cyclopropanecarboxamide core with thiophene and methoxyphenyl substituents, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O3S2 |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1251577-29-3 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds with similar thiophene structures have shown the ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to increased cell death in various cancer models .
In vivo studies have demonstrated that related compounds can effectively inhibit tumor growth in xenograft models without significant toxicity, suggesting a favorable therapeutic index . These findings highlight the potential of this class of compounds in developing new anticancer therapies.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Thiophene derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing nitric oxide production in macrophage models . This activity is crucial as excessive inflammation is linked to various chronic diseases.
Case Studies and Research Findings
- Study on Apoptosis Induction : A study evaluated the effects of a structurally similar compound on human cancer cell lines, where it was found to significantly increase apoptosis markers compared to control groups. The mechanism involved the activation of caspases 3 and 9, indicating a robust apoptotic pathway activation .
- Anti-inflammatory Effects : In another study, thiophene-based compounds were tested for their ability to inhibit LPS-induced inflammation in RAW264.7 cells. Results showed a marked decrease in pro-inflammatory cytokine levels, suggesting that these compounds could serve as effective anti-inflammatory agents .
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-12-26-13-15)18-7-4-11-27-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWXUOHJHFFJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













